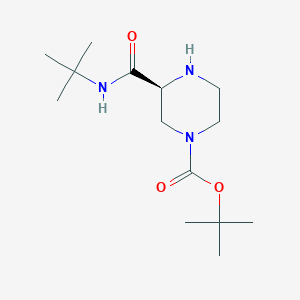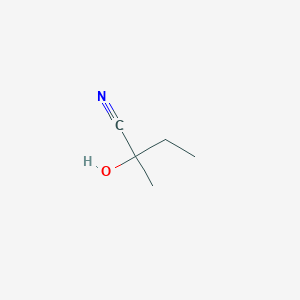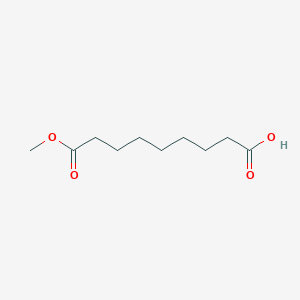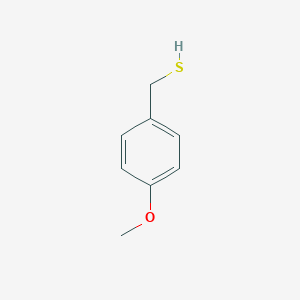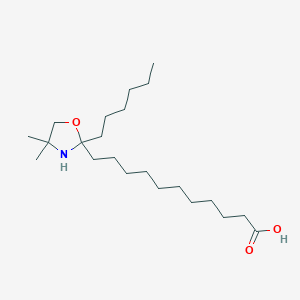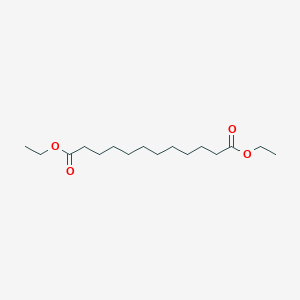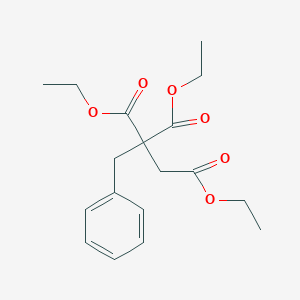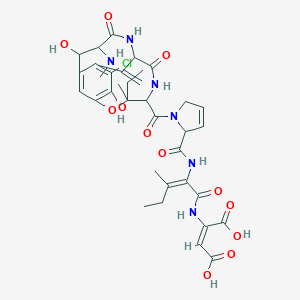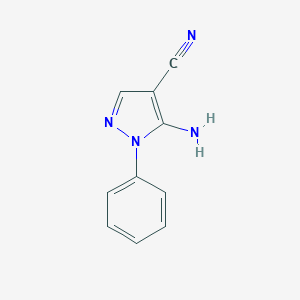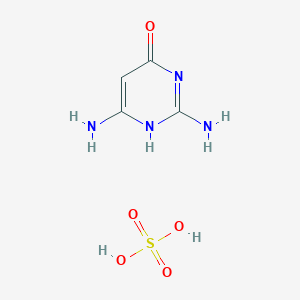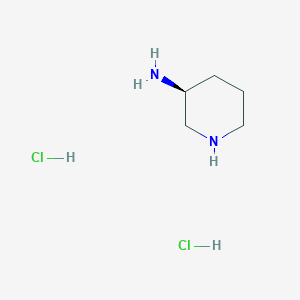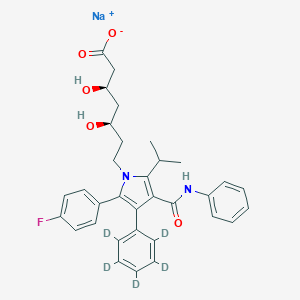
Atorvastatina-d5 Sal de Sodio
Descripción general
Descripción
Atorvastatin-d5 Sodium Salt is a deuterated form of Atorvastatin Sodium Salt, a widely used lipid-lowering agent. It is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The deuterated version, Atorvastatin-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Atorvastatin due to its stable isotope labeling.
Aplicaciones Científicas De Investigación
Atorvastatin-d5 Sodium Salt is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Atorvastatin in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Atorvastatin.
Drug Interaction Studies: Used to study interactions between Atorvastatin and other drugs.
Clinical Research: Employed in clinical trials to understand the efficacy and safety of Atorvastatin in various populations
Mecanismo De Acción
Atorvastatin-d5 Sodium Salt, also known as Atorvastatin-d5 (sodium), is a deuterium-labeled form of Atorvastatin . It is primarily used as an internal standard for the quantification of Atorvastatin .
Target of Action
The primary target of Atorvastatin-d5 Sodium Salt is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
Atorvastatin-d5 Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol synthesis leads to a reduction in circulating cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin-d5 Sodium Salt affects the mevalonate pathway of cholesterol synthesis . This results in decreased production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Result of Action
The inhibition of HMG-CoA reductase by Atorvastatin-d5 Sodium Salt leads to a reduction in the endogenous production of cholesterol . This results in lower levels of circulating LDL cholesterol, often referred to as "bad cholesterol" . The reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease .
Análisis Bioquímico
Biochemical Properties
Atorvastatin-d5 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions involved in cholesterol synthesis. By inhibiting HMG-CoA reductase, Atorvastatin-d5 Sodium Salt effectively reduces the production of cholesterol in the body .
Cellular Effects
Atorvastatin-d5 Sodium Salt has been shown to influence various cellular processes. For instance, it has been reported to inhibit the proliferation and invasion of human SV-SMC cells . Additionally, it has been found to disrupt the activity of caspase-1 and interfere with the secretion of IL-1β in human THC-1 monocyte cell lines .
Molecular Mechanism
Atorvastatin-d5 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonate, an early and critical step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin-d5 Sodium Salt have been observed to change over time. For instance, in a study involving rats, Atorvastatin was administered orally using the gastric gavage in the dose of 100 mg/kg of body weight . The study found marked beneficial effects of Atorvastatin on the renal and vascular parameters in all the groups .
Dosage Effects in Animal Models
The effects of Atorvastatin-d5 Sodium Salt have been observed to vary with different dosages in animal models. For example, in a study involving mice, high doses of Atorvastatin were found to impair bone quality .
Metabolic Pathways
Atorvastatin-d5 Sodium Salt is involved in the mevalonate pathway of cholesterol synthesis . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby disrupting the conversion of HMG-CoA to mevalonate .
Transport and Distribution
It is known that Atorvastatin, the non-deuterated form, is primarily active in the liver, where it inhibits cholesterol synthesis .
Subcellular Localization
The subcellular localization of Atorvastatin-d5 Sodium Salt is not explicitly reported in the literature. Given that its target, HMG-CoA reductase, is located in the endoplasmic reticulum of cells , it is reasonable to infer that Atorvastatin-d5 Sodium Salt may also localize to this subcellular compartment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the Atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their incorporation into the final Atorvastatin structure. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Atorvastatin-d5 Sodium Salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to ensure the deuterium incorporation and overall product quality .
Análisis De Reacciones Químicas
Types of Reactions
Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can lead to a variety of deuterated analogs depending on the substituents introduced .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin Sodium Salt: The non-deuterated form of Atorvastatin.
Rosuvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin used for similar therapeutic purposes.
Uniqueness
Atorvastatin-d5 Sodium Salt is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data in pharmacokinetic and metabolic studies. This makes it a valuable tool for researchers studying the detailed mechanisms and effects of Atorvastatin .
Propiedades
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-ADFDHUHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


